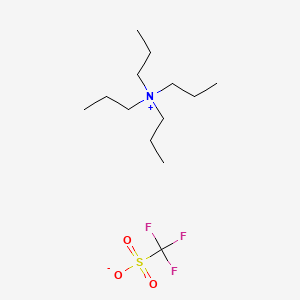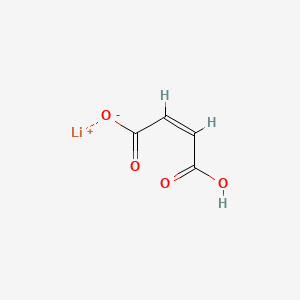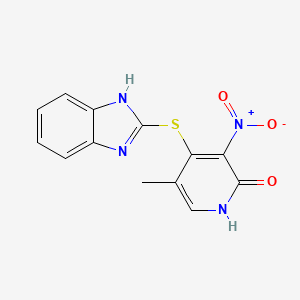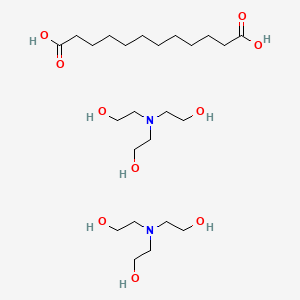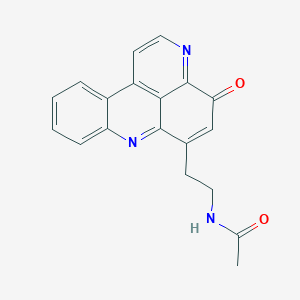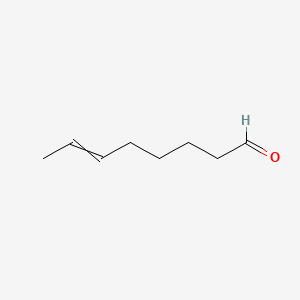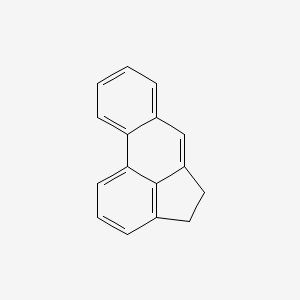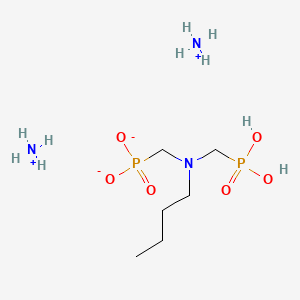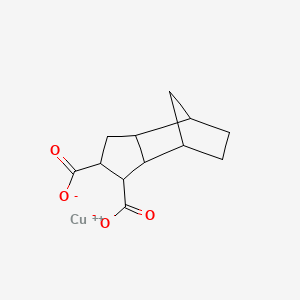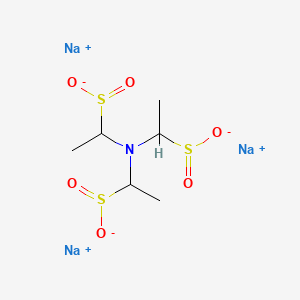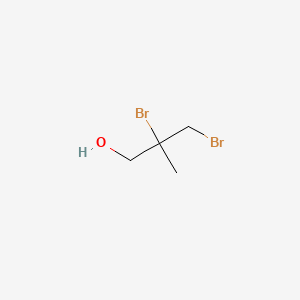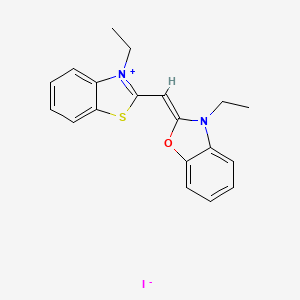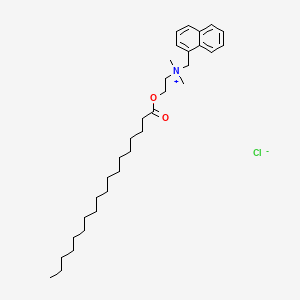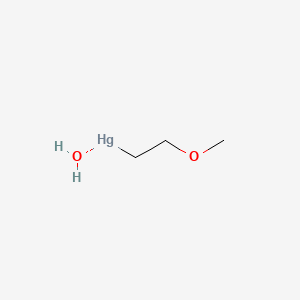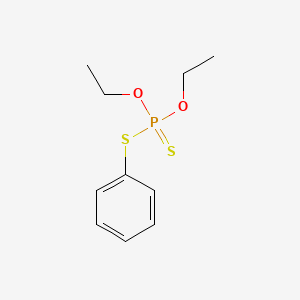
Ethyl phenyl phosphorodithiote
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenyl phosphorodithiote is an organophosphorus compound characterized by the presence of both ethyl and phenyl groups attached to a phosphorodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl phenyl phosphorodithiote can be synthesized through the reaction of phenyl phosphorodichloridate with ethanethiol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl phenyl phosphorodithiote undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates or phosphates.
Reduction: Reduction reactions can convert it into phosphines or other lower oxidation state phosphorus compounds.
Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioates or phosphates.
Reduction: Phosphines or lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphorodithioates depending on the nucleophile used.
Scientific Research Applications
Ethyl phenyl phosphorodithiote has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of phosphatases and other phosphorus-related enzymes.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the formulation of pesticides and fungicides due to its ability to inhibit certain biological processes in pests and pathogens.
Mechanism of Action
The mechanism of action of ethyl phenyl phosphorodithiote involves the inhibition of enzymes that interact with phosphorus-containing substrates. The compound binds to the active site of these enzymes, preventing them from catalyzing their normal reactions. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
- Ethyl phenyl phosphorothioate
- Ethyl phenyl phosphorodithioate
- Phenyl phosphorodichloridate
Comparison: Ethyl phenyl phosphorodithiote is unique in its combination of ethyl and phenyl groups attached to a phosphorodithioate moiety. This structure imparts distinct chemical properties, such as its reactivity and binding affinity to enzymes, which differentiate it from other similar compounds. For example, ethyl phenyl phosphorothioate has a similar structure but differs in its oxidation state, leading to different reactivity and applications.
Properties
CAS No. |
947-34-2 |
|---|---|
Molecular Formula |
C10H15O2PS2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
diethoxy-phenylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H15O2PS2/c1-3-11-13(14,12-4-2)15-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
GGMCHITWDXVDCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


